Eupatoriopicrine

Description

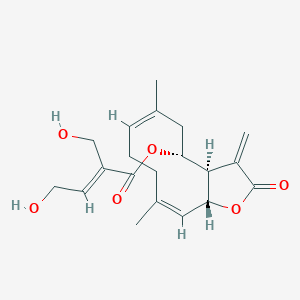

Structure

2D Structure

Properties

CAS No. |

6856-01-5 |

|---|---|

Molecular Formula |

C20H26O6 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[(3aR,4R,6Z,10Z,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-12-5-4-6-13(2)10-17(26-20(24)15(11-22)7-8-21)18-14(3)19(23)25-16(18)9-12/h6-7,9,16-18,21-22H,3-5,8,10-11H2,1-2H3/b12-9-,13-6-,15-7+/t16-,17-,18+/m1/s1 |

InChI Key |

VWJYWGYJIDQUEG-UPCUBGMPSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/C)OC(=O)/C(=C/CO)/CO)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C(=CCO)CO)C(=C)C(=O)O2 |

Appearance |

Powder |

Synonyms |

eupatoriopicrin eupatoriopicrine |

Origin of Product |

United States |

Phytochemical Investigation and Isolation Methodologies of Eupatoriopicrin

Plant Material Preparation and Extraction Techniques

The initial step in the phytochemical investigation of eupatoriopicrin involves the careful preparation of plant material, followed by efficient extraction methods to isolate the target compound. Eupatoriopicrin has been identified in several plant species, notably within the Eupatorium and Stevia genera mdpi.comsemanticscholar.orgfarmaciajournal.comworldscientific.com. Plant materials, which can include aerial parts, leaves, stems, roots, and rhizomes, are typically collected and then dried to reduce moisture content, facilitating efficient extraction and preservation farmaciajournal.comnih.gov. Drying methods such as air-drying or freeze-drying (lyophilization) are commonly employed, with freeze-drying often preferred for preserving heat-labile compounds mdpi.com.

Following preparation, extraction is performed using various solvents to solubilize eupatoriopicrin. Common extraction solvents include polar solvents like methanol (B129727) and ethanol, intermediate polarity solvents such as ethyl acetate (B1210297) and dichloromethane (B109758), and non-polar solvents like hexane (B92381) and diethyl ether mdpi.come3s-conferences.orgnih.gov. Traditional extraction methods such as maceration, where plant material is soaked in a solvent at room temperature, and Soxhlet extraction, which uses continuous solvent recirculation, are widely utilized mdpi.come3s-conferences.orgnih.govgroupeberkem.com. Other techniques like percolation, where solvent slowly passes through the plant material, and assisted methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also applied to enhance extraction efficiency mdpi.comnih.gov. For instance, dichloromethane extracts have been specifically used to isolate eupatoriopicrin from plant tissues inova-croatia.comresearchgate.net. Hydrodistillation is another method employed, particularly for obtaining essential oils which may contain eupatoriopicrin tandfonline.com.

Advanced Chromatographic Separation Strategies

Once crude extracts are obtained, advanced chromatographic techniques are essential for the isolation and purification of eupatoriopicrin from the complex mixture of plant metabolites. These methods exploit the differential physicochemical properties of compounds to achieve separation.

Column Chromatography Approaches

Column chromatography is a foundational technique for separating compounds based on their differential adsorption onto a stationary phase as a mobile phase elutes them. Silica (B1680970) gel is the most frequently used stationary phase for the column chromatography of eupatoriopicrin mdpi.cominova-croatia.comresearchgate.netsigmaaldrich.comhawach.comteledynelabs.com. Silica gel, a porous form of silicon dioxide, offers a high surface area and specific adsorption properties suitable for separating sesquiterpene lactones hawach.comteledynelabs.com.

In practice, the crude extract is applied to the top of a column packed with silica gel. A mobile phase, typically a mixture of solvents, is then passed through the column. For eupatoriopicrin isolation, solvent systems commonly involve mixtures of dichloromethane and ethyl acetate, with varying ratios such as 2:1 or 9.5:0.5 (dichloromethane:ethyl acetate) researchgate.net. The eluent fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing eupatoriopicrin mdpi.cominova-croatia.com. Fractions enriched with the target compound are pooled and may undergo further purification steps.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) represents a more refined and powerful separation technique, often employed for the final purification and quantitative analysis of eupatoriopicrin. HPLC utilizes a high-pressure system to force the mobile phase through a column packed with a stationary phase, achieving high resolution and speed idtdna.comatdbio.com.

Reverse-phase HPLC (RP-HPLC) is particularly effective for purifying eupatoriopicrin. This method employs a non-polar stationary phase, typically C18-bonded silica, and a polar mobile phase, often a gradient mixture of water and acetonitrile (B52724) mdpi.comidtdna.commdpi.comgoogle.compreprints.orgnih.gov. The separation is based on the hydrophobicity of the compounds, with more hydrophobic compounds retained longer on the C18 column. Specific HPLC methods for eupatoriopicrin have been developed using C18 columns (e.g., 250 × 4.6 mm, 5 µm particle size) with mobile phases consisting of water and acetonitrile, often with a gradient elution profile from 35% to 95% acetonitrile over 30 minutes, at a flow rate of 1 mL/min, and detection at wavelengths like 210 nm or 254 nm mdpi.commdpi.com. HPLC is also crucial for determining the purity of the isolated eupatoriopicrin, with reported purities often exceeding 90% mdpi.commdpi.com.

Quantitative Yield Analysis from Diverse Botanical Sources

The quantity of eupatoriopicrin that can be isolated from a plant source, or its yield, varies depending on the species, the specific plant part used, and the extraction and purification methodologies. Quantitative analysis is critical for assessing the economic viability and efficiency of isolating this compound.

Studies have reported varying yields of eupatoriopicrin from different botanical sources. For instance, in Stevia maimarensis, eupatoriopicrin has been isolated with a yield of 0.18% mdpi.com. Research on Eupatorium cannabinum has indicated that eupatoriopicrin can be present in significant amounts, with some findings suggesting concentrations of up to 0.4% in the plant material researchgate.net. Eupatorium japonicum has also been identified as a source, with eupatoriopicrin being recognized as a main bioactive sesquiterpene lactone semanticscholar.orgnih.govnih.gov.

The following table summarizes reported quantitative yields of eupatoriopicrin from different plant sources:

| Plant Source | Plant Part(s) Used | Reported Yield | Citation |

| Stevia maimarensis | Not specified | 0.18% | mdpi.com |

| Eupatorium cannabinum | Not specified | Up to 0.4% | researchgate.net |

These quantitative data highlight the importance of selecting appropriate plant species and optimizing extraction protocols to maximize the recovery of eupatoriopicrin.

List of Compounds Mentioned:

Eupatoriopicrin

Eupatolide

Eucannabinolide

Eupalinolide A

Eupalinolide B

Estafietin

Eupahakonenin B

Minimolide

Hispidulin

Nepetin

Quercetin

Quercetin-3-O-α-L-arabinofuranoside

Eupatorin

Cirsimaritin

5-desmethylsinensetin

Alantolactone

Isoalantolactone

5′-dehydroxy eupatoriopicrin

Hiyodorilactone E

Structural Characterization and Elucidation of Eupatoriopicrin

Computational Chemistry Approaches in Structural Elucidation

Computational chemistry has become an indispensable tool in the modern arsenal (B13267) for elucidating the structures of complex natural products like Eupatoriopicrin. These methods complement experimental techniques by providing theoretical validation, aiding in the assignment of stereochemistry, and resolving structural ambiguities.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction using Density Functional Theory (DFT)

A primary application of computational chemistry in structural elucidation is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. Density Functional Theory (DFT), particularly when coupled with the Gauge-Including Atomic Orbital (GIAO) method, is widely employed to calculate theoretical ¹H and ¹³C NMR chemical shifts for proposed molecular structures. nih.govnih.govmdpi.commdpi.com This approach allows researchers to compare computed spectral data with experimental NMR spectra, thereby confirming or refuting proposed structural assignments.

The typical workflow involves:

Geometry Optimization: The molecular structure of Eupatoriopicrin is first optimized to its lowest energy conformation(s) using DFT calculations. nih.govmdpi.com

Shielding Tensor Calculation: Using the optimized geometries, the electronic shielding tensors for each nucleus are computed. The GIAO method is standard for ensuring gauge-invariance in these calculations. nih.govmdpi.com

Chemical Shift Derivation: The calculated shielding constants are then converted into chemical shifts, typically referenced against tetramethylsilane (B1202638) (TMS). nih.govnih.govmdpi.com

The accuracy of these predictions is influenced by the choice of DFT functional and basis set. Commonly utilized functionals include B3LYP, PBE0, and M06-2X, often paired with basis sets such as the pcS-n series. nih.govmdpi.com A strong correlation between the predicted and experimentally observed NMR chemical shifts provides significant evidence for the correctness of a proposed structure. nih.govnih.govmdpi.comrsc.org Discrepancies can also be informative, pointing towards potential errors in the proposed structure or suggesting the need to consider alternative conformers or stereoisomers. nih.govmdpi.com For instance, subtle differences in predicted versus experimental shifts can be crucial for assigning specific stereocenters or confirming the regiochemical arrangement of functional groups within the molecule. nih.govmdpi.com

Illustrative Data Table: Comparison of Experimental and Predicted NMR Chemical Shifts

The validation of a proposed structure is often achieved through a direct comparison of experimental and computationally predicted NMR chemical shifts. While specific computational NMR data for Eupatoriopicrin was not detailed in the provided search results, the following table illustrates the typical format and significance of such comparisons in structural elucidation studies.

| Atom (Example) | Experimental ¹H NMR (ppm) | Predicted ¹H NMR (ppm) | Difference (ppm) | Atom (Example) | Experimental ¹³C NMR (ppm) | Predicted ¹³C NMR (ppm) | Difference (ppm) |

| H-1 | 4.50 | 4.45 | 0.05 | C-2 | 75.2 | 74.9 | 0.3 |

| H-5 | 2.80 | 2.78 | 0.02 | C-5 | 42.1 | 41.8 | 0.3 |

| H-10 | 5.15 | 5.20 | -0.05 | C-10 | 135.5 | 136.0 | -0.5 |

| H-12a | 1.85 | 1.90 | -0.05 | C-12a | 142.0 | 141.5 | 0.5 |

Other Computational Approaches

Beyond NMR chemical shift prediction, other computational methodologies contribute to structural elucidation. Molecular modeling and molecular dynamics simulations can offer insights into the conformational preferences of Eupatoriopicrin, which can influence its spectroscopic properties and biological interactions. nih.govmdpi.com Furthermore, techniques such as Time-Dependent Density Functional Theory (TDDFT) are employed to predict Electronic Circular Dichroism (ECD) spectra, which are vital for establishing the absolute configuration of chiral molecules. nih.gov While not explicitly detailed for Eupatoriopicrin in the context of the provided information, these methods represent broader computational strategies utilized in natural product chemistry.

Compound Names Mentioned:

Eupatoriopicrin

Biosynthesis and Chemical Synthesis of Eupatoriopicrin and Its Derivatives

Proposed Biosynthetic Pathways of Sesquiterpene Lactones

Sesquiterpene lactones (STLs), including eupatoriopicrin, are biosynthesized in plants through a complex series of enzymatic reactions starting from a common precursor. The universal precursor for all sesquiterpenoids is farnesyl pyrophosphate (FPP) up.ac.zamdpi.commdpi.comtandfonline.com. FPP is synthesized via either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway up.ac.zamdpi.com.

The initial step in STL biosynthesis involves the cyclization of FPP, catalyzed by sesquiterpene synthases (STSs), to form a sesquiterpene skeleton. For germacranolides like eupatoriopicrin, germacrene A is a key intermediate, generated by germacrene A synthases (GAS) tandfonline.comwur.nlplos.orgnih.govnih.gov. Following the formation of the germacrene skeleton, a series of oxidative modifications occur. These typically involve hydroxylation, often mediated by cytochrome P450 enzymes (e.g., germacrene A hydroxylase), and subsequent oxidation to a carboxylic acid up.ac.zatandfonline.comwur.nlplos.orgnih.gov. The final lactonization step, often involving cyclization with a C12 carboxylic acid group and a hydroxyl group, forms the characteristic α,β-unsaturated γ-lactone ring found in many sesquiterpene lactones tandfonline.comwur.nlplos.org. Specific hydroxylation patterns, such as at the C6 or C8 positions, dictate the final lactone configuration tandfonline.comwur.nlplos.org.

Table 1: Key Stages in Sesquiterpene Lactone Biosynthesis

| Stage | Precursor/Intermediate | Key Enzymes/Processes | Product Type |

| 1 | Farnesyl pyrophosphate (FPP) | Farnesyl diphosphate (B83284) synthase (FDS), Sesquiterpene synthases (STSs) | Germacrene skeleton (e.g., germacrene A) up.ac.zamdpi.commdpi.comtandfonline.com |

| 2 | Germacrene skeleton | Germacrene A hydroxylase (CYP enzyme), Dehydrogenases | Germacrene carboxylic acid up.ac.zatandfonline.comwur.nlplos.orgnih.gov |

| 3 | Germacrene carboxylic acid | Cytochrome P450 enzymes, other oxidases | Lactone ring formation (e.g., costunolide) up.ac.zatandfonline.comwur.nlplos.org |

Chemical Synthesis Strategies for Eupatoriopicrin and its Analogues

The total chemical synthesis of complex natural products like eupatoriopicrin presents significant challenges. These include the construction of the characteristic 10-membered germacrane (B1241064) ring, the precise installation of multiple stereocenters, and the creation of the α,β-unsaturated γ-lactone moiety, along with specific ester side chains wikipedia.org. While comprehensive total syntheses of eupatoriopicrin are not extensively detailed in the provided literature, general strategies for sesquiterpene lactones involve building the core carbocyclic framework through various cyclization reactions. Subsequent steps focus on introducing the lactone functionality and other necessary functional groups. The synthesis of analogues is a common approach to explore structure-activity relationships (SAR) and to potentially discover compounds with improved or altered biological properties researchgate.netnih.govnih.gov.

Semisynthesis and Derivatization Studies of Eupatoriopicrin

Semisynthesis, which involves modifying naturally occurring compounds, has been a valuable approach for studying eupatoriopicrin. This method allows researchers to systematically alter specific parts of the molecule to investigate their impact on biological activity researchgate.netnih.govmdpi.commdpi.commdpi.com.

Studies have focused on modifying eupatoriopicrin's structure to understand which features are critical for its activity. For example, researchers have investigated the effect of acetalization of the hydroxyl groups present in the ester side chain of eupatoriopicrin. Such modifications have been shown to influence cytotoxicity researchgate.net. Additionally, the introduction of amino functionalities into sesquiterpene lactone structures has been explored to create derivatives with potentially enhanced biological effects mdpi.com.

The introduction of bulky functional groups into the eupatoriopicrin scaffold has also been a subject of study. For instance, modifications involving the addition of longer alkyl chains or substituted acetophenone (B1666503) derivatives, often through acetalization, have been performed. These modifications can sometimes lead to a reversal of the enhanced activity observed with simpler derivatizations, highlighting the sensitivity of biological activity to steric bulk researchgate.net. A bulky group is generally defined as a substituent that is sterically hindering, capable of impeding or influencing chemical reactions due to its size quora.com.

Oxidation reactions have been employed to modify the core structure of eupatoriopicrin derivatives. For example, oxidation at the germacrane ring structure of eupatoriopicrin acetonide, leading to the formation of alcohol or epoxy derivatives, was found to have an adverse effect on cytotoxicity researchgate.net. In organic chemistry, oxidation reactions generally involve an increase in the oxidation state of a molecule, typically through the addition of oxygen atoms or the removal of hydrogen atoms cooperativepatentclassification.org.

Mechanistic Investigations of Eupatoriopicrin S Biological Activities in Vitro and Animal Models

Anti-inflammatory Activity Mechanisms

The anti-inflammatory effects of eupatoriopicrin are primarily attributed to its capacity to suppress the production of pro-inflammatory mediators and to interfere with intracellular signaling cascades that drive inflammation.

Eupatoriopicrin effectively reduces the levels of several key molecules that promote inflammation, including nitric oxide and various cytokines.

Table 1: Eupatoriopicrin's Inhibition of Pro-inflammatory Mediators

| Mediator | Cell Type/Model | Effect / IC50 Value | Citation |

| Nitric Oxide (NO) | RAW264.7 macrophages | IC50 = 13 µM | mdpi.com |

| IL-8 | Human neutrophils | IC50 < 1 µM | nih.gov |

| TNF-alpha | Human neutrophils | IC50 < 1 µM | nih.gov |

| IL-6 | Macrophages/Neutrophils | Suppression | mdpi.com |

Eupatoriopicrin exhibits potent inhibitory effects on the release of crucial pro-inflammatory cytokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-alpha) nih.govacs.orgdntb.gov.uaresearchgate.net. In experiments involving lipopolysaccharide (LPS)-stimulated human neutrophils, eupatoriopicrin, along with other related sesquiterpene lactones, efficiently inhibited the release of IL-8 and TNF-alpha, with IC50 values below 1 µM for the tested group nih.gov. Furthermore, eupatoriopicrin has been shown to suppress IL-6 production in immune cells mdpi.com. This suppression of key cytokines is a significant mechanism by which eupatoriopicrin exerts its anti-inflammatory action, thereby mitigating the recruitment and activation of inflammatory cells nih.govacs.org.

Eupatoriopicrin's anti-inflammatory effects are mediated, in part, by its ability to interfere with critical intracellular signaling pathways, notably the NF-κB and MAPK pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses, controlling the expression of numerous genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules nih.govwikipedia.orgfrontiersin.org. Eupatoriopicrin has been found to suppress the activation of the NF-κB pathway mdpi.comscispace.com. By inhibiting NF-κB activation, eupatoriopicrin effectively reduces the transcription of genes responsible for the production of inflammatory mediators, thereby dampening the inflammatory cascade mdpi.comacs.orgdntb.gov.ua.

Table 2: Eupatoriopicrin's Modulation of Signaling Pathways

| Pathway | Target | Effect | Model/Context | Citation |

| MAPK | p38 phosphorylation | Suppression | LPS-stimulated neutrophils | nih.govacs.org |

| MAPK | ERK 1/2 phosphorylation | Suppression | LPS-stimulated neutrophils | nih.govacs.org |

| NF-κB | Activation / Pro-inflammatory functions | Suppression | General context / LPS-stimulated cells | mdpi.comacs.orgdntb.gov.uascispace.com |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and Extracellular signal-regulated kinase 1/2 (ERK 1/2), play crucial roles in cellular responses to stress, inflammation, and proliferation imrpress.comfrontiersin.org. Eupatoriopicrin has demonstrated the ability to suppress the activation of these pathways nih.govacs.orgscispace.com. Specifically, studies have shown that eupatoriopicrin efficiently suppresses the lipopolysaccharide (LPS)-induced phosphorylation of both p38 MAPK and ERK 1/2 in neutrophils nih.govacs.org. This suppression of MAPK signaling contributes to the reduction in pro-inflammatory mediator production and cellular infiltration observed with eupatoriopicrin treatment. In animal models, eupatoriopicrin has also been shown to attenuate neutrophil infiltration in a thioglycolate-induced peritonitis model in mice, further supporting its in vivo anti-inflammatory efficacy mediated through these pathways acs.org.

Compound List:

Eupatoriopicrin

Nitric Oxide (NO)

Interleukin-8 (IL-8)

Tumor Necrosis Factor-alpha (TNF-alpha)

Interleukin-6 (IL-6)

Nuclear Factor-kappa B (NF-κB)

Mitogen-Activated Protein Kinase (MAPK)

p38 MAPK

Extracellular signal-regulated kinase 1/2 (ERK 1/2)

Lipopolysaccharide (LPS)

Inducible Nitric Oxide Synthase (iNOS)

Elucidation of Signaling Pathway Interference

Toll-like Receptor Signaling Pathway Interactions (e.g., TRIF-dependent signaling)

Research indicates that extracts from Eupatorium japonicum, which contain Eupatoriopicrin, have demonstrated effects on molecular targets involved in inflammation, including the TRIF-dependent signaling pathway of Toll-like receptors (TLRs) semanticscholar.orgresearchgate.netnih.gov. TLRs are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) to initiate immune responses nih.govassaygenie.comcellsignal.com. The TRIF-dependent pathway, primarily activated by TLR3 and TLR4, is essential for the production of type I interferons and inflammatory cytokines, playing a critical role in antiviral and antibacterial immunity nih.govassaygenie.comcellsignal.com. While specific direct interactions of purified Eupatoriopicrin with TLRs are not extensively detailed in the provided search results, the modulation of this pathway by Eupatorium extracts suggests a potential role for Eupatoriopicrin in influencing innate immune signaling semanticscholar.orgresearchgate.netnih.gov.

Cytostatic and Apoptosis-Inducing Mechanisms

Eupatoriopicrin exhibits significant cytostatic and cytotoxic properties against various cancer cell lines, primarily through the induction of programmed cell death, or apoptosis semanticscholar.orgnih.gov. Its mechanism of action involves disrupting cellular processes that lead to cell cycle arrest and ultimately cell death.

Inducement of Programmed Cell Death Pathways (Apoptosis)

Eupatoriopicrin has been shown to induce apoptosis in cancer cells through multiple pathways, involving key molecular events that orchestrate cell demise.

A key indicator of Eupatoriopicrin's apoptotic activity is its ability to trigger caspase activation semanticscholar.orgresearchgate.net. Studies have demonstrated that Eupatoriopicrin treatment leads to the activation of caspase-3, a critical executioner caspase, in a dose-dependent manner semanticscholar.orgresearchgate.net. The activation of caspase-3 signifies the progression of the apoptotic cascade, where this enzyme cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis wikipedia.orgnih.govfrontiersin.org. Research also suggests that Eupatoriopicrin may activate initiator caspases, such as caspase-8 and caspase-9, indicating the potential involvement of both extrinsic and intrinsic apoptotic pathways semanticscholar.orgwikipedia.orgnih.govfrontiersin.org.

Eupatoriopicrin treatment induces distinct morphological alterations in the nucleus, which are hallmarks of apoptosis wikipedia.orgmdpi.comnih.govhistopathology.guru. These changes include nuclear shrinkage, chromatin condensation, and fragmentation wikipedia.orgmdpi.comnih.govhistopathology.guru. Chromatin condensation involves the aggregation of genetic material into dense masses against the nuclear envelope, a process known as pyknosis wikipedia.orgcreativebiolabs.net. This condensation is often accompanied by DNA fragmentation, where nucleases cleave DNA at internucleosomal sites, generating characteristic DNA ladders wikipedia.orgabcam.cn. These nuclear events are crucial for the orderly dismantling of the cell during programmed cell death mdpi.comnih.govcreativebiolabs.net.

Flow cytometry is a powerful tool used to quantify Eupatoriopicrin's apoptotic effects by analyzing specific cellular markers. Assays utilizing Annexin V conjugated to a fluorochrome (like FITC) and propidium (B1200493) iodide (PI) are commonly employed kumc.edunih.govthermofisher.comlumiprobe.combiotium.comiqproducts.nl. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity (late apoptotic or necrotic cells) kumc.edunih.govthermofisher.comlumiprobe.combiotium.comiqproducts.nl. Studies have shown that Eupatoriopicrin treatment leads to a significant increase in the percentage of cells positive for Annexin V, indicating a higher proportion of apoptotic cells semanticscholar.orgnih.gov. For instance, one study reported an increase in Annexin V-positive cells from a baseline of 4.5% to 42.1% after 24 hours of treatment with Eupatoriopicrin semanticscholar.org.

Table 1: Eupatoriopicrin-Induced Apoptosis in Cell Lines (Representative Data)

| Treatment Group | Annexin V Positive (%) | Propidium Iodide Positive (%) | Notes |

| Control | 4.5 | 1.2 | Untreated cells |

| Eupatoriopicrin (X) | 42.1 | 5.8 | Treated cells (concentration X, 24h) |

Note: The specific concentration (X) and cell line are based on representative findings from the literature.

Cellular Thiol Group Interactions and Redox Balance Perturbation

Compound List:

Eupatoriopicrin

Glutathione (B108866) (GSH)

Reactive Oxygen Species (ROS)

Propidium Iodide (PI)

Annexin V

Caspase-3

Caspase-8

Caspase-9

TRIF

Toll-like Receptors (TLRs)

Glutathione (GSH) Depletion

Eupatoriopicrin has been shown to exert its cytotoxic effects in a glutathione (GSH)-dependent manner chemfaces.comnih.gov. Studies indicate that eupatoriopicrin can deplete cellular GSH levels nih.govnih.gov. GSH is a crucial intracellular antioxidant that protects cells from oxidative damage by scavenging reactive oxygen species (ROS) and detoxifying electrophilic compounds. When GSH levels are reduced, cells become more vulnerable to oxidative stress and damage, thereby enhancing the cytotoxic effects of compounds like eupatoriopicrin nih.govnih.gov. Research has demonstrated that pretreatment with buthionine sulfoximine (B86345) (BSO), an inhibitor of GSH synthesis, significantly enhances the cytostatic action of eupatoriopicrin, indicating that endogenous GSH protects against its effects nih.govnih.gov.

Impact on Cellular Redox State

Eupatoriopicrin's interaction with cellular redox systems is a key aspect of its mechanism of action. The depletion of GSH, a primary antioxidant, directly impacts the cellular redox state, making cells more susceptible to oxidative damage nih.govnih.gov. Furthermore, eupatoriopicrin has been implicated in lipid peroxidation, a process driven by reactive oxygen species (ROS) that damages cellular membranes thieme-connect.com. Studies have shown that eupatoriopicrin can induce dose-dependent lipid peroxidation in liver and tumor tissues, measured by malondialdehyde (MDA) formation thieme-connect.com. The protective effect of exogenous GSH against this lipid peroxidation suggests that ROS generation plays a role in eupatoriopicrin's toxicity thieme-connect.comnih.govwikipedia.orgmdpi.com. Eupatoriopicrin has also been shown to impair the functionality and redox status of Trypanosoma cruzi researchgate.net.

Interference with DNA Integrity and Repair Mechanisms

While the primary mechanisms often involve redox modulation and protein interactions, some studies suggest a potential role for eupatoriopicrin in DNA damage. Research initiated to assess possible DNA damage as a cause for cell death indicated that eupatoriopicrin might play a role in this process chemfaces.com. However, detailed mechanisms of interference with DNA integrity and repair pathways require further comprehensive investigation.

Inhibition of Cell Proliferation and Growth

Eupatoriopicrin exhibits significant antiproliferative and cytostatic activity against various cancer cell lines medchemexpress.comchemfaces.comnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netfrontiersin.org. In vitro studies have demonstrated its ability to inhibit cell growth, with reported IC50 values in the micromolar range medchemexpress.comchemfaces.comnih.govnih.gov. For instance, eupatoriopicrin showed cytotoxic activity against HepG2 and MCF-7 human cancer cell lines nih.gov. It has also been shown to strongly inhibit the NTERA-2 human cancer stem cell line, inducing apoptosis through mechanisms involving Hoechst 33342 staining, flow cytometry apoptosis analysis, and caspase-3 activity assays nih.govresearchgate.net. In vivo studies have confirmed its tumor growth delay effects in animal models, such as in Lewis lung tumor-bearing mice nih.govnih.govrug.nl. The cytostatic action is influenced by the cellular GSH status, with GSH depletion enhancing its effect nih.govnih.gov.

Antimicrobial and Antiparasitic Activity Mechanisms

Eupatoriopicrin demonstrates notable activity against protozoan parasites, particularly Trypanosoma cruzi, and has also been investigated for other antimicrobial properties.

Antiprotozoal Activity against Trypanosoma cruzi

Eupatoriopicrin has shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease mdpi.comnih.govmedchemexpress.comresearchgate.netnih.govsld.cu. It is particularly effective against both trypomastigote and amastigote forms of the parasite, with reported IC50 values of 7.2 µg/mL for trypomastigotes and 2.3 µg/mL for amastigotes mdpi.comnih.gov. Eupatoriopicrin displays a high selectivity index against these parasitic forms mdpi.comnih.gov. Mechanistic studies suggest that eupatoriopicrin impairs the functionality and redox status of T. cruzi researchgate.netnih.gov. Specifically, it affects the parasite's respiratory chain and Krebs cycle by reducing succinate (B1194679) dehydrogenase activity, which is more pronounced with estafietin, another related sesquiterpene lactone researchgate.netnih.gov. Eupatoriopicrin also increases the formation of triglycerides, leading to cytoplasmic lipid droplets in the parasite researchgate.netnih.gov. Ultrastructural analysis reveals alterations in the kinetoplast and the presence of large translucent vacuoles in the cytoplasm of treated T. cruzi researchgate.netnih.gov. These findings suggest that eupatoriopicrin acts on multiple targets within the parasite, contributing to its trypanocidal effect researchgate.netnih.gov.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Influence of the α-Methylene-γ-Lactone Moiety

The α-methylene-γ-lactone moiety is widely recognized as the primary pharmacophore responsible for the potent biological activities of many sesquiterpene lactones, including Eupatoriopicrin mdpi.comrsc.orgencyclopedia.pubresearchgate.netresearchgate.netdntb.gov.uacore.ac.ukresearchgate.net. This structural feature functions as a Michael acceptor, possessing an electrophilic center that readily reacts with nucleophilic thiols, most notably the sulfhydryl groups of cysteine residues in proteins mdpi.comrsc.orgencyclopedia.pubresearchgate.netresearchgate.netcore.ac.ukresearchgate.netnih.gov.

Through a Michael addition reaction, Eupatoriopicrin covalently modifies these target proteins, leading to the alkylation of critical cellular components rsc.orgencyclopedia.pubresearchgate.netresearchgate.netresearchgate.netnih.gov. This covalent modification can disrupt protein function, alter signaling pathways such as NF-κB (a key regulator of inflammatory responses), interfere with gene expression, and inhibit protein production mdpi.comrsc.orgencyclopedia.pubresearchgate.netnih.govtmrjournals.commdpi.com. The direct involvement of the α-methylene-γ-lactone in cytotoxicity is well-established, with studies indicating that derivatives lacking this moiety exhibit significantly reduced or absent biological activity researchgate.net. This highlights the essential role of this functional group in mediating Eupatoriopicrin's potent effects, particularly its cytotoxic and anticancer properties researchgate.netbiocrick.com.

Role of Specific Functional Groups and Substituents

Beyond the critical α-methylene-γ-lactone group, other functional groups and substituents on Eupatoriopicrin also play a role in modulating its bioactivity. Eupatoriopicrin possesses hydroxyl groups and an ester side chain cymitquimica.com. Research into semi-synthetic derivatives has provided insights into the impact of these features. For instance, acetalization of the hydroxyl groups within the ester side chain of Eupatoriopicrin with acetone (B3395972) resulted in a 2- to 7-fold enhancement in its cytotoxicity researchgate.netcore.ac.uk. Conversely, the introduction of bulkier groups via acetalization led to a reduction in this enhanced activity, suggesting a sensitivity to steric factors around these hydroxyls researchgate.netcore.ac.uk. Furthermore, modifications to the germacrane (B1241064) ring structure, such as oxidation to an alcohol or epoxy derivative, were found to adversely affect cytotoxicity researchgate.net.

Advanced Analytical and Quantification Methodologies for Eupatoriopicrin

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the analysis of phytopharmaceuticals, allowing for the separation, identification, and quantification of individual components within complex mixtures. For a compound like eupatoriopicrin, these methods are essential for ensuring the purity of isolated samples and for quantifying its presence in plant extracts and derived products.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, DAD, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sesquiterpene lactones, including eupatoriopicrin. wikipedia.orgadvancechemjournal.com It offers high resolution and sensitivity, making it ideal for both qualitative and quantitative assessments. openaccessjournals.com The versatility of HPLC is enhanced by the variety of detectors that can be coupled with the system, each providing different types of data. advancechemjournal.comwaters.comshimadzu.com

UV/Vis and Photodiode Array (PDA) Detection: Ultraviolet/Visible (UV/Vis) detectors are commonly used for the analysis of compounds that absorb light in the UV-Vis spectrum. openaccessjournals.comshimadzu.com For eupatoriopicrin and other sesquiterpene lactones, detection is often set at a specific wavelength, such as 210 nm, to achieve optimal sensitivity. rsc.org A Photodiode Array (PDA) detector, also known as a Diode-Array Detector (DAD), offers a significant advantage over single-wavelength UV detectors by capturing the entire UV spectrum for each analyte. This provides not only quantitative data but also qualitative information, aiding in peak identification and purity assessment by comparing the spectral data against a known standard. shimadzu.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a Mass Spectrometry (MS) detector creates a powerful analytical tool (HPLC-MS) that provides both chromatographic separation and mass analysis. rsc.org This combination is particularly useful for the unambiguous identification and quantification of compounds in complex matrices like plant extracts. rsc.org HPLC-MS can be used to identify known compounds like eupatoriopicrin by their specific mass-to-charge ratio and fragmentation patterns, and it can also aid in the tentative identification of new or unexpected compounds. rsc.orgpolyu.edu.hk

A typical HPLC method for analyzing sesquiterpene lactones involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water, often with a small percentage of an acid like formic or acetic acid to improve peak shape. rsc.orgnih.gov

Table 1: HPLC Methods for Sesquiterpene Lactone Analysis

| Parameter | Example Method 1 | Example Method 2 |

| Column | Luna C18 | Waters Acquity UPLC BEH C18 |

| Mobile Phase | Acetonitrile and 0.2% (v/v) acetic acid–water | 0.1% formic acid and acetonitrile/methanol (50:50 v/v) |

| Elution | Gradient | Isocratic (42:58) |

| Flow Rate | 1.0 mL min−1 | Not specified |

| Detection | DAD (210 nm), MS (positive ion mode) | UPLC-Orbitrap-MS, UPLC-QQQ-MS |

| Reference | rsc.org | polyu.edu.hknih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. thermofisher.com It is particularly useful for the comprehensive metabolite profiling of plant extracts, which can include a wide range of chemical classes such as terpenoids, flavonoids, and alkaloids. ijisrt.comnih.gov While eupatoriopicrin itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for characterizing the broader chemical environment from which eupatoriopicrin is extracted. thermofisher.com

The process involves separating chemical components in a gas chromatograph and then detecting them with a mass spectrometer. thermofisher.com The resulting mass spectra provide a "fingerprint" of each compound, which can be compared to spectral libraries for identification. thermofisher.com Studies on various Eupatorium species have successfully used GC-MS to identify numerous bioactive compounds. ijisrt.comijpsr.com For instance, a GC-MS analysis of Eupatorium triplinerve leaf extracts revealed the presence of various phytocompounds, highlighting the chemical diversity of the genus. ijisrt.com

For non-volatile compounds, a derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC-MS analysis. thermofisher.com This involves chemical modification of functional groups like hydroxyls and carboxyls. thermofisher.com

Spectroscopic and Spectrometric Approaches for Quantitative Analysis

Beyond chromatographic separation, spectroscopic and spectrometric methods are central to the quantitative analysis of eupatoriopicrin, offering high sensitivity and specificity.

Mass Spectrometry-Based Quantification

Mass spectrometry, particularly when coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS), is a highly sensitive and specific method for quantification. nih.govcreative-proteomics.comnih.gov For quantitative analysis of sesquiterpene lactones, tandem mass spectrometry (MS/MS) methods, such as those using a triple quadrupole (QQQ) mass spectrometer, are often employed. polyu.edu.hk

In a typical quantitative LC-MS/MS workflow, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. polyu.edu.hk This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor. This high level of specificity allows for accurate quantification even in complex biological matrices, as it minimizes interference from other compounds. polyu.edu.hk The use of stable isotope-labeled internal standards can further enhance the accuracy and precision of quantification. nih.gov

Calibration Curve Development and Validation (External and Internal Standard Methods)

Accurate quantification relies on the development and validation of calibration curves. netpharmalab.esresearchgate.net A calibration curve is a plot of the analytical signal (e.g., peak area from HPLC) versus the known concentration of a series of standards. chromatographyonline.com This curve is then used to determine the concentration of the analyte in an unknown sample.

External Standard Method: This is the most straightforward calibration method. chromatographyonline.com A series of standard solutions containing known concentrations of the analyte (e.g., pure eupatoriopicrin) are prepared and analyzed. chromatographyonline.comscielo.br The resulting signal is plotted against concentration to generate a calibration curve. The concentration of the analyte in a sample is then determined by measuring its signal and interpolating from the calibration curve. chromatographyonline.com This method can be very accurate, provided that the injection volumes are precise and there are no matrix effects that could suppress or enhance the analyte's signal. chromatographyonline.com

Internal Standard Method: To compensate for variations in sample preparation and instrument response, an internal standard (IS) can be used. scielo.brchromatographyonline.com An IS is a compound with similar chemical properties to the analyte but is not naturally present in the sample. scielo.br A known amount of the IS is added to all standards and samples. The calibration curve is then constructed by plotting the ratio of the analyte signal to the IS signal against the analyte concentration. reddit.com This method can significantly improve the precision and accuracy of the analysis by correcting for potential errors during sample handling and injection. scielo.brchromatographyonline.com

The validation of the analytical method is crucial and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is suitable for its intended purpose. netpharmalab.eseuropa.eu

Table 2: Key Parameters in Analytical Method Validation

| Parameter | Description |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.neteuropa.eu |

| Accuracy | The closeness of the measured value to the true value. researchgate.net |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu |

Standardization and Quality Control in Research Preparations

The standardization and quality control of herbal medicines and research preparations are essential to ensure their quality, safety, and efficacy. researchgate.netacademicjournals.orgscholar9.com Due to the inherent variability of natural products, which can be influenced by factors like genetics, growing conditions, and processing methods, rigorous quality control is paramount. researchgate.net

For research preparations of eupatoriopicrin, standardization involves establishing a set of specifications, or a monograph, that defines its identity, purity, and content. researchgate.netacademicjournals.org This requires the use of the analytical methods described above to create a "fingerprint" of the material. This fingerprint can be a chromatographic profile or a set of specific chemical markers that are consistently present. scielo.br

Key aspects of quality control for eupatoriopicrin preparations include:

Authentication: Verifying the identity of the plant source to prevent adulteration. frontiersin.org

Purity Assessment: Testing for the presence of contaminants such as other phytochemicals, pesticides, heavy metals, and microbial contamination. frontiersin.orgcabidigitallibrary.org

Quantification: Determining the concentration of eupatoriopicrin in the preparation to ensure consistency between batches. nih.gov

The use of certified reference materials (CRMs) or well-characterized in-house reference standards for eupatoriopicrin is crucial for the calibration of analytical instruments and the validation of methods. nih.gov By implementing these quality control measures, researchers can ensure the reliability and reproducibility of their studies on the biological activities of eupatoriopicrin. nih.govnih.gov

Emerging Research Perspectives and Methodological Advancements

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanism Elucidation

Modern "omics" technologies offer a holistic view of cellular processes, providing powerful tools to decipher the complex mechanisms of action of bioactive compounds like eupatoriopicrin. Proteomics and metabolomics, in particular, are instrumental in moving beyond single-target interactions to understand system-wide effects.

Proteomics enables the large-scale study of proteins, their expression levels, modifications, and interactions. In the context of eupatoriopicrin, proteomic analyses can identify the specific proteins and cellular pathways that are directly or indirectly modulated by the compound. mdpi.com By comparing the proteomes of cells treated with eupatoriopicrin to untreated cells, researchers can pinpoint differentially expressed proteins involved in processes such as apoptosis, inflammation, and cell cycle regulation, which are known to be influenced by eupatoriopicrin. nih.gov High-resolution mass spectrometry is a cornerstone technique for identifying and quantifying these protein changes. creative-proteomics.comuma.es

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. technologynetworks.com This approach can reveal how eupatoriopicrin alters the metabolic fingerprint of a cell. For instance, by inducing apoptosis in cancer cells, eupatoriopicrin likely causes significant shifts in metabolic pathways related to energy production and biosynthesis. nih.gov Metabolite profiling using techniques like HPLC-UV-MS can map these changes, providing critical insights into the compound's functional impact on cellular metabolism. technologynetworks.com

The integration of these omics technologies provides a multi-layered understanding of eupatoriopicrin's bioactivity, generating comprehensive datasets that can be used to build detailed mechanistic models.

| Technology | Application to Eupatoriopicrin Research | Potential Findings |

| Proteomics | Identification of protein targets and pathway modulation. | - Upregulation of pro-apoptotic proteins (e.g., Caspases).- Downregulation of anti-apoptotic proteins (e.g., Bcl-2).- Alterations in the expression of inflammatory mediators. |

| Metabolomics | Analysis of changes in cellular metabolic profiles. | - Shifts in glycolysis and TCA cycle intermediates.- Changes in lipid and amino acid metabolism.- Identification of novel biomarkers of drug response. |

Network Pharmacology and Molecular Docking for Target Identification

Network pharmacology represents a paradigm shift in drug discovery, moving from a "one drug, one target" model to a more holistic "multi-component, multi-target" approach. ijper.org This is particularly relevant for natural products like eupatoriopicrin, which likely interact with multiple proteins to exert their therapeutic effects.

The typical workflow involves several computational steps:

Target Prediction: Putative protein targets of eupatoriopicrin are identified by searching established databases (e.g., SwissTargetPrediction, TCMSP). ijper.orgnih.gov

Network Construction: The identified targets are used to construct complex interaction networks, such as compound-target and protein-protein interaction (PPI) networks, using software like Cytoscape. nih.govmdpi.com These networks visually map the relationships between the drug, its direct targets, and other interacting proteins within disease-related pathways.

Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are performed to identify the biological processes and signaling pathways that are most significantly affected. nih.govmdpi.com

Molecular docking is a computational technique used to validate the findings from network pharmacology. mdpi.com It predicts the preferred orientation and binding affinity of a ligand (eupatoriopicrin) when bound to the active site of a target protein. mdpi.com By calculating a binding energy score (typically in kcal/mol), molecular docking can rank potential targets and confirm that eupatoriopicrin can physically interact with key proteins in a stable manner. researchgate.net This integrated approach allows researchers to systematically predict and validate the molecular targets of eupatoriopicrin, providing a robust hypothesis for its mechanism of action. semanticscholar.org

| Target Protein (Hypothetical) | Function | Docking Score (kcal/mol) | Key Interacting Residues |

| NF-κB p65 | Transcription factor in inflammation | -8.5 | CYS38, GLU39 |

| Caspase-3 | Executioner caspase in apoptosis | -7.9 | HIS121, GLY122 |

| PIK3CA | Catalytic subunit of PI3K | -9.1 | VAL851, LYS802 |

This table presents hypothetical molecular docking data for illustrative purposes.

Nanotechnology and Delivery Systems for Eupatoriopicrin

Despite its potent bioactivity, the therapeutic application of many phytochemicals, including sesquiterpene lactones, is often limited by poor water solubility, low bioavailability, and instability. mdpi.commdpi.com Nanotechnology offers innovative solutions to overcome these challenges by designing advanced drug delivery systems. nih.govnih.govmdpi.com

Microencapsulation is a process where active compounds are coated with a protective material, known as a wall material, to enhance their stability and control their release. nih.gov Spray-drying is a widely used, cost-effective technique for this purpose. youtube.com

Recent research has successfully utilized this approach for extracts of Eupatorium cannabinum, a primary source of eupatoriopicrin. mdpi.comnih.govnih.gov In these studies, maltodextrin (B1146171) was used as the encapsulating agent. Maltodextrin is an ideal wall material due to its high water solubility, low viscosity, neutral taste, and ability to protect sensitive compounds from degradation by oxygen, light, and heat. nih.govmdpi.com The process involves creating an emulsion of the plant extract and the maltodextrin solution, which is then atomized into a hot air chamber, leading to the rapid evaporation of water and the formation of stable, powdered microcapsules. nih.gov This technique effectively stabilizes the bioactive phytoconstituents of the plant, including eupatoriopicrin, preparing them for potential use in functional foods or pharmaceuticals. mdpi.comnih.gov

Building on encapsulation, the development of phyto-nanocarriers represents a more sophisticated approach to drug delivery. These are nanometer-sized systems designed to improve the pharmacokinetic properties of plant-derived compounds. mdpi.comnih.gov Research on Eupatorium cannabinum has explored the creation of advanced carrier systems by combining the plant extract with gold nanoparticles (AuNPs) prior to encapsulation in maltodextrin. mdpi.comnih.gov

Such phyto-nanocarriers offer several advantages:

Enhanced Bioavailability: The small size of nanocarriers facilitates absorption and protects the encapsulated compound from premature metabolism. nih.gov

Improved Stability: The carrier matrix shields the bioactive molecule from harsh environmental conditions. researchgate.net

Targeted Delivery: The surface of nanocarriers can be functionalized with specific ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. nih.gov This active targeting strategy increases the concentration of the drug at the desired site of action while minimizing exposure to healthy tissues. nih.gov

The development of these advanced delivery systems is a critical step in translating the potent in vitro activity of eupatoriopicrin into effective in vivo therapies. mdpi.com

Computational Modeling for Predictive Biology and SAR

Computational modeling and quantitative structure-activity relationship (QSAR) studies are essential tools in modern drug development for optimizing lead compounds. nih.gov SAR explores how the chemical structure of a compound relates to its biological activity. For sesquiterpene lactones, activity is often linked to specific structural motifs, such as the α-methylene-γ-lactone group, which can react with nucleophilic sites on proteins. nih.govnih.gov

QSAR models use computational methods to build statistical relationships between a set of chemical descriptors (e.g., electronic, steric, and hydrophobic properties) and a measured biological activity (e.g., IC₅₀ value). nih.gov For a series of eupatoriopicrin analogues, a QSAR model could predict their anti-inflammatory or cytotoxic potency based solely on their chemical structure. acs.org This predictive power allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis and testing of only the most promising candidates. nih.gov This approach accelerates the drug discovery process, reduces costs, and facilitates the rational design of eupatoriopicrin derivatives with enhanced efficacy and selectivity.

| Structural Feature of Sesquiterpene Lactones | General Impact on Biological Activity | Rationale |

| α-methylene-γ-lactone | Increases activity | Acts as a Michael acceptor, forming covalent bonds with protein thiols (e.g., cysteine residues). nih.gov |

| Cyclopentenone Ring | Increases activity | Provides an additional site for Michael addition reactions. |

| Hydroxyl Groups | Modulates activity/solubility | Can form hydrogen bonds with target proteins and influences pharmacokinetic properties. |

| Ester Side Chains | Modulates activity/lipophilicity | Affects how the molecule interacts with the binding pocket of the target and its ability to cross cell membranes. |

Future Avenues in Chemical Biology and Therapeutic Development

The future of eupatoriopicrin research lies in the synergistic integration of the advanced methodologies discussed. Chemical biology, which uses chemical tools to probe and manipulate biological systems, will play a central role in this endeavor. broadinstitute.orgcureffi.org

Key future directions include:

Mechanism-of-Action Studies: Using proteomics to create a comprehensive map of eupatoriopicrin's protein interaction network and metabolomics to understand its impact on cellular metabolism will provide a definitive understanding of its biological function.

Target-Based Drug Design: Validated targets from network pharmacology and docking studies can guide the computational design and synthesis of novel eupatoriopicrin analogues with improved affinity and selectivity, as predicted by SAR models.

Advanced Drug Delivery: Further refinement of phyto-nanocarrier systems will be crucial. This includes the development of stimuli-responsive carriers that release eupatoriopicrin only in response to specific triggers within the target microenvironment (e.g., low pH or specific enzymes in a tumor).

Preclinical Validation: The most promising formulations and optimized analogues must be rigorously tested in relevant preclinical animal models to validate their efficacy and pave the way for potential clinical investigation. reactionbiology.com

By combining these cutting-edge approaches, the scientific community can systematically advance eupatoriopicrin from a promising natural product to a well-understood, highly optimized, and effectively delivered therapeutic agent.

Q & A

Q. How should researchers address ethical concerns in animal studies involving Eupatoriopicrin?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:

- Sample Size Justification : Power analysis to minimize animal use.

- Housing Conditions : Report temperature, diet, and enrichment.

- Endpoint Criteria : Define humane endpoints for toxicity studies .

Q. What strategies improve the efficiency of literature reviews on Eupatoriopicrin’s bioactivity?

- Methodological Answer : Use Rayyan.ai for screening and Zotero for citation management. Employ Boolean search strings (e.g., "Eupatoriopicrin AND (anti-inflammatory OR anticancer)") across PubMed, SciFinder, and Web of Science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.